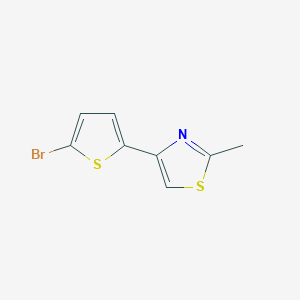

4-(5-Bromo-2-thienyl)-2-methyl-1,3-thiazole

Vue d'ensemble

Description

4-(5-Bromo-2-thienyl)-2-methyl-1,3-thiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Bromo-2-thienyl)-2-methyl-1,3-thiazole typically involves the bromination of 2-thienyl compounds followed by cyclization with appropriate thiazole precursors. One common method includes the reaction of 5-bromo-2-thiophenecarboxaldehyde with thioamide under acidic conditions to form the desired thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also explored to minimize environmental impact.

Analyse Des Réactions Chimiques

Types of Reactions

4-(5-Bromo-2-thienyl)-2-methyl-1,3-thiazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The thienyl and thiazole rings can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the thiazole ring.

Common Reagents and Conditions

Substitution Reactions: Typically carried out using nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation Reactions: Common oxidizing agents include hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Major Products Formed

Substitution Reactions: Formation of 4-(5-substituted-2-thienyl)-2-methyl-1,3-thiazole derivatives.

Oxidation Reactions: Formation of sulfoxides or sulfones.

Reduction Reactions: Formation of dehalogenated or modified thiazole derivatives.

Applications De Recherche Scientifique

Pharmaceutical Applications

Anticancer Activity

Research indicates that thiazole derivatives, including 4-(5-Bromo-2-thienyl)-2-methyl-1,3-thiazole, exhibit promising anticancer properties. These compounds can selectively inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibition of CDKs can lead to tumor cell arrest and apoptosis, making these compounds potential candidates for cancer treatment . Various studies have highlighted their effectiveness against multiple types of cancers, including breast, colon, and lung cancers .

Antimicrobial Properties

Thiazole derivatives also demonstrate significant antimicrobial activity. A study reported that compounds containing thiazole rings showed effective inhibition against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) values for some derivatives ranged from 6.25 to 12.5 µg/mL against pathogens like Staphylococcus aureus and Escherichia coli. This suggests that this compound could be developed into a potent antimicrobial agent.

Anti-inflammatory Effects

The compound has been noted for its anti-inflammatory properties as well. Thiazole derivatives have shown the ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-1, which are involved in various inflammatory diseases . This positions them as potential treatments for conditions like rheumatoid arthritis and other inflammatory disorders.

Neuroprotective Potential

Recent studies suggest that thiazole compounds may play a role in neuroprotection. They have been investigated for their potential in treating neurodegenerative diseases such as Alzheimer's disease due to their ability to inhibit tau phosphorylation—an important factor in the pathology of Alzheimer's .

Agricultural Applications

Thiazole derivatives are not limited to medicinal uses; they also have applications in agriculture as fungicides and herbicides. The structural characteristics of thiazoles allow them to interact with biological systems in plants and pathogens effectively. Research has indicated that certain thiazole compounds can inhibit the growth of plant pathogens, suggesting their utility in crop protection strategies .

Material Science Applications

In material science, thiazole compounds can serve as building blocks for synthesizing novel materials with specific electronic properties. Their unique chemical structure allows for modifications that can enhance conductivity or other desirable traits in electronic applications . This makes them valuable in the development of organic semiconductors and other advanced materials.

Summary Table of Applications

| Application Area | Specific Uses | Notes |

|---|---|---|

| Pharmaceutical | Anticancer agents | Inhibit CDKs; effective against various cancers |

| Antimicrobial agents | Effective against bacteria and fungi; low MIC values | |

| Anti-inflammatory treatments | Inhibit cytokines involved in inflammation | |

| Neuroprotective agents | Potential treatment for Alzheimer's disease | |

| Agricultural | Fungicides | Inhibit growth of plant pathogens |

| Material Science | Organic semiconductors | Building blocks for materials with enhanced electronic properties |

Case Studies

- Anticancer Activity : A study demonstrated that a series of thiazole derivatives led to significant apoptosis in cancer cell lines through CDK inhibition. The specific mechanism involved the downregulation of cyclin E expression and subsequent cell cycle arrest .

- Antimicrobial Efficacy : In a comparative study, various thiazole derivatives were tested against standard bacterial strains. The results indicated that compounds with specific substitutions exhibited superior antimicrobial activity compared to traditional antibiotics .

- Neuroprotection : Research into the neuroprotective effects of thiazoles showed that certain derivatives could significantly reduce tau phosphorylation levels in neuronal cell cultures, suggesting a pathway for developing Alzheimer's treatments .

Mécanisme D'action

The mechanism of action of 4-(5-Bromo-2-thienyl)-2-methyl-1,3-thiazole depends on its application:

Medicinal Chemistry: It may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. For example, it can act as an inhibitor of certain kinases or as a ligand for receptor proteins.

Materials Science: Its electronic properties allow it to participate in charge transfer processes, making it useful in organic electronic devices.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4,7-Bis(5-bromo-2-thienyl)-2,1,3-benzothiadiazole

- 2-Bromo-5-benzoylthiophene

- 4-(5-Bromo-2-thienyl)-2-(methylthio)pyrimidine

Uniqueness

4-(5-Bromo-2-thienyl)-2-methyl-1,3-thiazole is unique due to its specific combination of a thienyl and thiazole ring, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions and electronic characteristics.

Activité Biologique

4-(5-Bromo-2-thienyl)-2-methyl-1,3-thiazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. Thiazoles, including this compound, are known for their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties. This article synthesizes available research findings on the biological activity of this compound, highlighting its mechanisms of action and efficacy against various pathogens and cancer cell lines.

Chemical Structure and Synthesis

The compound's structure features a thiazole ring substituted with a bromothiophene moiety. The synthesis typically involves methods such as microwave-assisted synthesis or Suzuki coupling techniques to enhance yield and purity .

Antimicrobial Activity

This compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Research indicates the following:

- Minimum Inhibitory Concentration (MIC) : The compound showed effective MIC values ranging from 6.25 to 12.5 µg/mL against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa .

- Mechanism of Action : Studies suggest that the thiazole ring interacts with bacterial membranes, disrupting cell wall synthesis and function .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 6.25 | |

| Pseudomonas aeruginosa | 12.5 | |

| Escherichia coli | >500 | |

| Klebsiella pneumoniae | 25 |

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated its effectiveness against several cancer cell lines:

- Cell Lines Tested : The compound was evaluated against HT29 (colon cancer), SK-OV-3 (ovarian cancer), and TK-10 (renal cancer) cell lines.

- Efficacy : Results indicated that it exhibits significant cytotoxicity with IC50 values ranging from 4.37 to 8.03 µM for HepG2 and A549 cell lines, respectively .

Table 2: Anticancer Activity of this compound

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of DNA Synthesis : The compound interferes with nucleic acid synthesis in bacterial cells.

- Disruption of Membrane Integrity : It alters membrane permeability leading to cell death.

- Modulation of Enzymatic Activity : It may inhibit key enzymes involved in metabolic pathways crucial for pathogen survival.

Case Studies

A notable study explored the efficacy of thiazole derivatives in treating infections caused by resistant strains of bacteria. The results indicated that compounds similar to this compound exhibited enhanced activity compared to traditional antibiotics like ciprofloxacin .

Propriétés

IUPAC Name |

4-(5-bromothiophen-2-yl)-2-methyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNS2/c1-5-10-6(4-11-5)7-2-3-8(9)12-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQUWJKXVZUKQGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CC=C(S2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10380108 | |

| Record name | 4-(5-bromo-2-thienyl)-2-methyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352018-87-2 | |

| Record name | 4-(5-bromo-2-thienyl)-2-methyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.